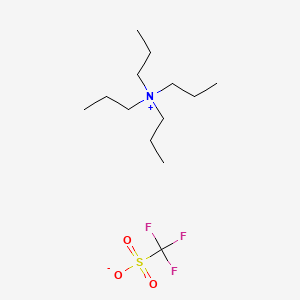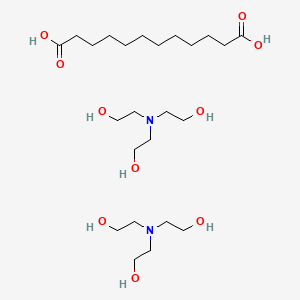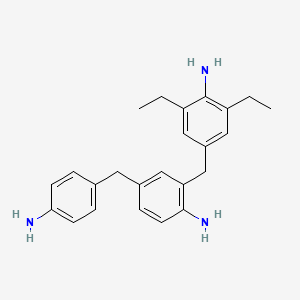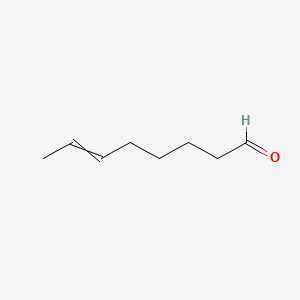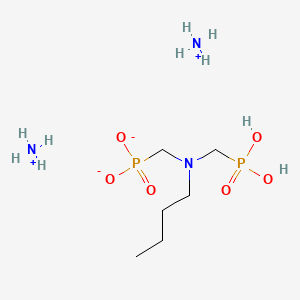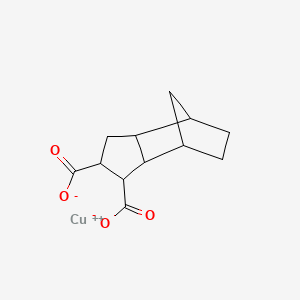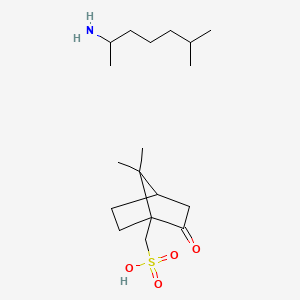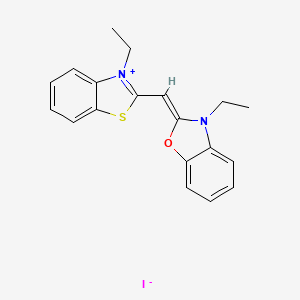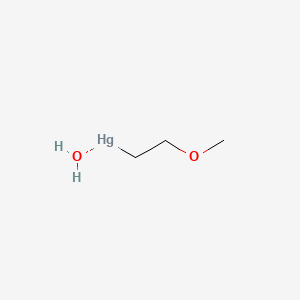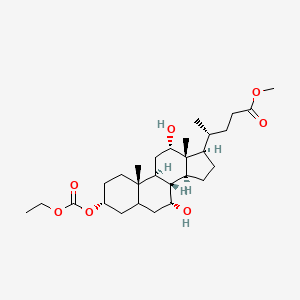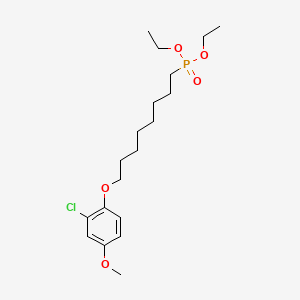
Phosphonic acid, (8-(2-chloro-4-methoxyphenoxy)octyl)-, diethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phosphonic acid, (8-(2-chloro-4-methoxyphenoxy)octyl)-, diethyl ester is a chemical compound with the molecular formula C21H34ClO6P. It is known for its unique structure, which includes a phosphonic acid group, a chlorinated aromatic ring, and an octyl chain. This compound is used in various scientific and industrial applications due to its distinctive chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of phosphonic acid, (8-(2-chloro-4-methoxyphenoxy)octyl)-, diethyl ester typically involves the reaction of 2-chloro-4-methoxyphenol with octyl bromide in the presence of a base to form the intermediate 8-(2-chloro-4-methoxyphenoxy)octane. This intermediate is then reacted with diethyl phosphite under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as toluene or dichloromethane and catalysts like triethylamine.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as distillation, crystallization, and purification to ensure the final product meets the required specifications.
化学反応の分析
Types of Reactions
Phosphonic acid, (8-(2-chloro-4-methoxyphenoxy)octyl)-, diethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of phosphine oxides.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as nitric acid for nitration or bromine for halogenation are employed.
Major Products Formed
The major products formed from these reactions include various phosphonic acid derivatives, phosphine oxides, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used.
科学的研究の応用
Phosphonic acid, (8-(2-chloro-4-methoxyphenoxy)octyl)-, diethyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and as an additive in various industrial processes.
作用機序
The mechanism of action of phosphonic acid, (8-(2-chloro-4-methoxyphenoxy)octyl)-, diethyl ester involves its interaction with molecular targets such as enzymes and receptors. The phosphonic acid group can form strong bonds with metal ions, making it an effective chelating agent. Additionally, the aromatic ring and octyl chain contribute to its hydrophobic interactions with biological membranes, influencing its activity and efficacy.
類似化合物との比較
Similar Compounds
- Phosphonic acid, (8-(2-chloro-4-methoxyphenoxy)octyl)-, dimethyl ester
- Phosphonic acid, (8-(2-chloro-4-methoxyphenoxy)octyl)-, monoethyl ester
- Phosphonic acid, (8-(2-chloro-4-methoxyphenoxy)octyl)-, diisopropyl ester
Uniqueness
Phosphonic acid, (8-(2-chloro-4-methoxyphenoxy)octyl)-, diethyl ester is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. Its structure allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
特性
CAS番号 |
73514-90-6 |
|---|---|
分子式 |
C19H32ClO5P |
分子量 |
406.9 g/mol |
IUPAC名 |
2-chloro-1-(8-diethoxyphosphoryloctoxy)-4-methoxybenzene |
InChI |
InChI=1S/C19H32ClO5P/c1-4-24-26(21,25-5-2)15-11-9-7-6-8-10-14-23-19-13-12-17(22-3)16-18(19)20/h12-13,16H,4-11,14-15H2,1-3H3 |
InChIキー |
KQBCWWOQYIOBHS-UHFFFAOYSA-N |
正規SMILES |
CCOP(=O)(CCCCCCCCOC1=C(C=C(C=C1)OC)Cl)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


